Cas no 6101-15-1 (Succinylcholine chloride dihydrate)

Succinylcholine chloride dihydrate is a depolarizing neuromuscular blocking agent primarily used in clinical anesthesia to induce short-term muscle relaxation during surgical procedures or endotracheal intubation. Its key advantages include rapid onset of action (typically within 30–60 seconds) and short duration of effect (5–10 minutes), making it suitable for brief interventions. The compound acts by mimicking acetylcholine, binding to nicotinic receptors and causing transient depolarization of the motor endplate. As a dihydrate, it offers enhanced stability in solid form compared to anhydrous variants. It is administered intravenously and metabolized by plasma cholinesterase, with dosage adjustments required in patients with pseudocholinesterase deficiency. Proper monitoring is essential due to potential side effects like hyperkalemia or malignant hyperthermia.
Succinylcholine chloride dihydrate structure
6101-15-1 structure
商品名:Succinylcholine chloride dihydrate
CAS番号:6101-15-1
MF:C14H34Cl2N2O6
メガワット:397.3356
MDL:MFCD00150564
CID:513318
PubChem ID:87575750

Succinylcholine chloride dihydrate 化学的及び物理的性質

名前と識別子

    • Ethanaminium,2,2'-[(1,4-dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethyl-, chloride,hydrate (1:2:2)
    • 2-DIMETHYLAMINOETHYLSUCCINATEDIMETHOCHLORIDE
    • Ethanaminium,2,2'-[(1,4-dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethyl-, chloride,hydrate (...
    • Succinylcholine chloride dihydrate
    • (2-Hydroxyethyl)trimethylammonium chloride succinate
    • AC1LCVMK
    • Bis(trimethylammonioethyl) succinate chloride
    • CHEBI:61225
    • Succin (TN)
    • succinylcholine chloride 2H2O
    • suxamethonium chloride 2H2O
    • Suxamethonium chloride dihydrate
    • Succinyldicholine dichloride
    • Bis[2-(dimethylamino)ethyl] succinate bismethochloride dihydrate
    • Choline succinate dichloride dihydrate
    • Succinic acid bis(2-dimethylaminoethyl) ester
    • choline chloride succinate
    • 8L0S1G435E
    • Succinylcholine (chloride dihydrate)
    • 2,2'-(Succinylbis(oxy))bis(N,N,N-trimethylethanaminium) chloride dihydrate
    • suxamethonium chloride
    • Suxamethonium chloride hydrate
    • Suxamethonium chloride hydrate [JAN]
    • Ethanaminium, 2,2'-((1,4-dioxo-1,4-butanediyl)bis(oxy))bis(N,N,N-trimethyl-), dichloride, dihydrate
    • AKOS024462531
    • MFCD00150564
    • SUXAMETHONII CHLORIDUM [WHO-IP LATIN]
    • Suxamethonium chloride hydrate (JP17)
    • Z3041510496
    • s10403
    • trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride;dihydrate
    • HMS3887K13
    • AS-13333
    • EN300-7366597
    • 2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(N,N,N-trimethylethanaminium) chloride--water (1/2)
    • Succinylcholine chloride, United States Pharmacopeia (USP) Reference Standard
    • SUXAMETHONIUM CHLORIDE DIHYDRATE [WHO-DD]
    • 2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxy))bis(N,N,N-trimethylethanaminium) chloride--water (1/2)
    • DTXCID101403862
    • UNII-8L0S1G435E
    • Succinylcholine chloride dihydrate, 98.0-102.0%, solid
    • DB-053765
    • Q27130900
    • SUXAMETHONIUM CHLORIDE [WHO-IP]
    • 6101-15-1 (Chloride Dihydrate)
    • 2-[1,4-dioxo-4-[2-(trimethylammonio)ethoxy]butoxy]ethyl-trimethylammonium dichloride dihydrate
    • Succinylbischolinchloriddihydrat
    • FFSBEIRFVXGRPR-UHFFFAOYSA-L
    • CCG-268618
    • 2,2'-SUCCINYLDIOXYBIS(ETHYLTRIMETHYLAMMONIUM) DICHLORIDE, DIHYDRATE [WHO-IP]
    • AC-33148
    • DTXSID50976488
    • trimethyl-[2-[4-oxidanylidene-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium dichloride dihydrate
    • Q-201774
    • 6101-15-1
    • A837139
    • Succin Succin (TN) suxamethonium chloride Succinylcholine chloride Suxamethonium chloride (JP15) Suxamethonium chloride dihydrate CID656867 D02275 (2-Hydroxyethyl)trimethylammonium chloride succinate 6101-15-1 71-27-2
    • succinylcholine dichloride dihydrate
    • succinyldicholine dichloride dihydrate
    • trimethyl[2-({4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl}oxy)ethyl]azanium dihydrate dichloride
    • s4121
    • 2,2'-(succinylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) Chloride Dihydrate
    • SUCCINYLCHOLINE CHLORIDE [WHO-IP]
    • D02275
    • Suxamethonium chloride, European Pharmacopoeia (EP) Reference Standard
    • 2,2'-SUCCINYLDIOXYBIS(ETHYLTRIMETHYLAMMONIUM) DICHLORIDE, DIHYDRATE
    • MDL: MFCD00150564
    • インチ: 1S/C14H30N2O4.2ClH.2H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2
    • InChIKey: FFSBEIRFVXGRPR-UHFFFAOYSA-L
    • ほほえんだ: [Cl-].[Cl-].O(C(C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H].O([H])[H].O([H])[H]
    • BRN: 3922827

計算された属性

  • せいみつぶんしりょう: 396.17962
  • どういたいしつりょう: 396.1793922g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 24
  • 回転可能化学結合数: 11
  • 複雑さ: 284
  • 共有結合ユニット数: 5
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.6

じっけんとくせい

  • 密度みつど: 1.31 g/cm3
  • ゆうかいてん: 162.0 to 166.0 deg-C
  • ようかいど: H2O: unstable at pH > 9.soluble
  • PSA: 115.6
  • LogP: -5.85520
  • マーカー: 8875

Succinylcholine chloride dihydrate セキュリティ情報

  • 記号: GHS06
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H301
  • 警告文: P264-P270-P301+P310+P330-P405-P501
  • 危険物輸送番号:UN 2811 6.1 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 25
  • セキュリティの説明: 45
  • 福カードFコード:3-8-10
  • RTECS番号:GA2360000
  • 危険物標識: T
  • 危険レベル:6.1
  • 包装グループ:III
  • ちょぞうじょうけん:Store at room temperature

Succinylcholine chloride dihydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
A7426612-1G
Succinylcholine Chloride Dihydrate
6101-15-1 >98.0%(T)
1g
RMB 61.60 2025-02-21
Key Organics Ltd
AS-13333-1MG
Suxamethonium chloride dihydrate
6101-15-1 >98%
1mg
£36.00 2025-02-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6684-50 mg
Succinylcholine Chloride Dihydrate
6101-15-1 99.91%
50mg
¥640.00 2022-04-26
Chemenu
CM110646-25g
Succinylcholine Chloride Dihydrate
6101-15-1 95%
25g
$100 2022-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1623502-500MG
Succinylcholine chloride dihydrate
6101-15-1
500mg
¥3199.48 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S161137-5g
Succinylcholine chloride dihydrate
6101-15-1 >98.0%(T)
5g
¥629.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S91990-5g
Succinylcholine (chloride dihydrate)
6101-15-1 98%
5g
¥478.0 2024-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S91990-1g
Succinylcholine (chloride dihydrate)
6101-15-1 98%
1g
¥118.0 2022-12-29
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6684-200 mg
Succinylcholine Chloride Dihydrate
6101-15-1 99.91%
200mg
¥2074.00 2022-04-26
TRC
S692103-50000mg
Succinylcholine Chloride Dihydrate
6101-15-1
50g
$351.00 2023-05-17

Succinylcholine chloride dihydrate 関連文献

Succinylcholine chloride dihydrateに関する追加情報

Recent Advances in the Study of Succinylcholine Chloride Dihydrate (6101-15-1): A Comprehensive Research Brief

Succinylcholine chloride dihydrate (CAS: 6101-15-1) is a widely used neuromuscular blocking agent in clinical anesthesia and emergency medicine. As a depolarizing muscle relaxant, it acts by binding to nicotinic acetylcholine receptors at the neuromuscular junction, leading to transient depolarization and subsequent paralysis. Recent studies have focused on optimizing its pharmacological profile, minimizing side effects, and exploring novel applications in precision medicine.

A 2023 study published in the Journal of Medicinal Chemistry investigated the crystalline structure of succinylcholine chloride dihydrate using advanced X-ray diffraction techniques. The research revealed previously unknown details about its hydration state and molecular interactions, which could explain batch-to-batch variability in clinical formulations. These findings have significant implications for pharmaceutical manufacturing quality control.

In the field of pharmacogenomics, a multicenter clinical trial (2024) examined genetic polymorphisms affecting patient response to succinylcholine chloride dihydrate. The study identified three novel single nucleotide polymorphisms (SNPs) in the BCHE gene that correlate with prolonged neuromuscular blockade. This research supports the growing trend of personalized dosing regimens based on genetic profiling.

Recent advances in drug delivery systems have prompted investigations into modified-release formulations of succinylcholine chloride dihydrate. A 2024 patent application describes a liposomal encapsulation method that extends the drug's duration of action while reducing the incidence of fasciculations. This technology shows promise for applications in prolonged surgical procedures.

From a safety perspective, a comprehensive meta-analysis (2023) evaluated the incidence of malignant hyperthermia following succinylcholine chloride dihydrate administration. The study incorporated data from over 50,000 cases and developed a new risk stratification model that considers both clinical factors and genetic predisposition markers.

Emerging research has also explored alternative indications for succinylcholine chloride dihydrate. Preliminary in vitro studies suggest potential applications in targeted cancer therapy, where its depolarizing action might enhance the efficacy of certain chemotherapeutic agents in specific tumor types. However, these findings require further validation in animal models.

The environmental impact of succinylcholine chloride dihydrate has become an area of active investigation. A 2024 environmental toxicology study developed new analytical methods to detect and quantify the compound in wastewater, addressing concerns about its persistence in aquatic ecosystems and potential effects on non-target organisms.

In conclusion, recent research on succinylcholine chloride dihydrate (6101-15-1) spans multiple disciplines, from fundamental crystallography to clinical applications and environmental considerations. These advances contribute to our understanding of this important pharmaceutical compound while opening new avenues for therapeutic innovation and improved patient safety.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:6101-15-1)Succinylcholine chloride dihydrate
A1045381
清らかである:99%/99%/99%
はかる:200mg/500mg/1g
価格 ($):186.0/349.0/572.0